REACTION_CXSMILES
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[CH2:1]([O:8][C:9]1[CH:18]=[C:13]([C:14]([O:16]C)=[O:15])[C:12]([OH:19])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:26](Cl)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[OH-].[Na+]>S1(CCCC1)(=O)=O.O>[CH2:26]([O:19][C:12]1[CH:11]=[CH:10][C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:18][C:13]=1[C:14]([OH:16])=[O:15])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2.3,5.6|
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Name
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|
Quantity
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9.2 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=CC=C(C(C(=O)OC)=C1)O
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
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Quantity
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4.52 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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S1(=O)(=O)CCCC1
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Name
|
|
Quantity
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12.4 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=CC=C(C(C(=O)OC)=C1)O
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Name
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|
Quantity
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400 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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Quantity
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700 mL
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was then cooled
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Type
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EXTRACTION
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Details
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the mixture was extracted with diethyl ether (2 × 300 ml)
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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the residual oil was triturated with water (100 ml)
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Type
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CUSTOM
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Details
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the oil was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with diethyl ether (25 ml)
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Type
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WASH
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Details
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The combined oil and extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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CUSTOM
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Details
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evaporated
|
Type
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CUSTOM
|
Details
|
to give crude methyl 2,5-dibenzyloxybenzoate (12.7 g)
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Type
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TEMPERATURE
|
Details
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to cool
|
Type
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FILTRATION
|
Details
|
The separated sodium salt was filtered off
|
Type
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TEMPERATURE
|
Details
|
ground with hydrochloric acid (6N; 100 ml), the mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 5 minutes
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Duration
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5 min
|
Type
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TEMPERATURE
|
Details
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cooled
|
Type
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CUSTOM
|
Details
|
The solid which separated
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Type
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FILTRATION
|
Details
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was filtered off
|
Type
|
WASH
|
Details
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washed with water
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C(=O)O)C=C(C=C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |